Desmethoxy Ranolazine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

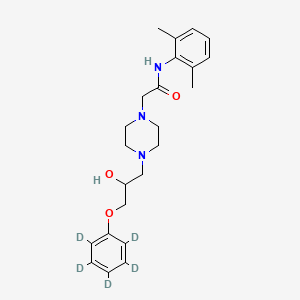

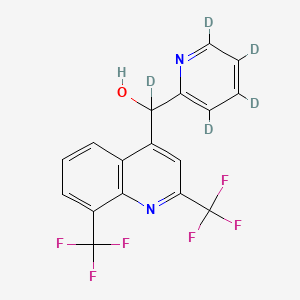

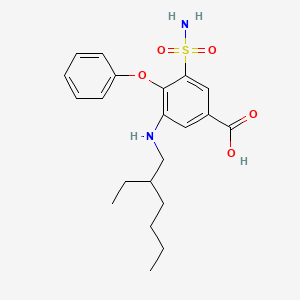

Desmethoxy Ranolazine-d5 is a deuterium labeled version of Desmethoxy Ranolazine . It is a biochemical used for proteomics research . The molecular formula is C23H26D5N3O3 and the molecular weight is 402.54 .

Synthesis Analysis

This compound is synthesized using state-of-the-art technology . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H26D5N3O3 . The structure data file (SDF/MOL File) of Desmethoxy Ranolazine is available for download, which specifies the molecular geometry, i.e., the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the parent compound, Ranolazine, has been studied extensively. For instance, Ranolazine has been found to suppress supraventricular tachyarrhythmia and reduce new-onset AF by 30% .Physical and Chemical Properties Analysis

This compound has a molecular weight of 402.54 and a molecular formula of C23H26D5N3O3 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Ion-channel-blocking Actions and Electrophysiological Effects

Ranolazine exhibits notable ion-channel-blocking actions, specifically inhibiting HERG and IsK currents, which are crucial for cardiac repolarization. It modulates the effective refractory period (ERP) and QT interval in cardiac models without affecting the QRS duration, demonstrating a safe profile against proarrhythmic effects in comparison to other agents like D-sotalol. These properties suggest its utility in addressing arrhythmogenic risks associated with long QT syndrome and its potential in cardiac safety pharmacology (Schram et al., 2004).

Protection Against Ischemia-Reperfusion Injury

Ranolazine's role in mitigating ischemia-reperfusion injury has been documented through its ability to reduce calcium overload and oxidative stress, thereby preserving mitochondrial integrity. This action facilitates functional protection against necrosis and apoptosis in cardiac tissues, indicating its potential in therapeutic strategies for myocardial ischemia and heart failure management (Aldakkak et al., 2011).

Electrophysiological Basis for Antiarrhythmic Actions

The antiarrhythmic properties of Ranolazine are grounded in its electrophysiological effects, including the suppression of arrhythmias associated with various cardiac conditions. By inhibiting late I(Na) in the ventricles and peak I(Na) and I(Kr) in the atria, Ranolazine showcases a broad spectrum of antiarrhythmic activities. Its effectiveness in suppressing atrial fibrillation and ventricular arrhythmias underlines its potential as a versatile antiarrhythmic agent (Antzelevitch et al., 2011).

Safety and Hazards

While specific safety and hazard information for Desmethoxy Ranolazine-d5 was not found, it’s important to note that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is also recommended to avoid inhalation and contact with skin, eyes, and clothing .

Orientations Futures

Mécanisme D'action

Target of Action

Desmethoxy Ranolazine-d5, an analogue of Ranolazine, primarily targets voltage-gated sodium channels (VGSCs) in the cardiac muscle . VGSCs play a significant role in driving cancer cell invasiveness . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .

Mode of Action

At therapeutic concentrations, this compound can inhibit the cardiac late sodium current (INa), which may affect the electrolyte balance in the myocardium, relieving angina symptoms . This inhibition of the late inward sodium current reduces the magnitude of ischemia-induced sodium and calcium overload, thereby improving myocardial function and perfusion .

Biochemical Pathways

It is known that the compound’s inhibition of the late inward sodium current can lead to a decrease in intracellular calcium levels . This could potentially affect various calcium-dependent signaling pathways within the cell.

Pharmacokinetics

Ranolazine, the parent compound of this compound, is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . The absolute bioavailability ranges from 35% to 50% .

Result of Action

Its parent compound, ranolazine, has been shown to provide relief from uncomfortable and debilitating symptoms of chronic angina . It is also suggested that ranolazine may reduce cardiac readmission .

Analyse Biochimique

Biochemical Properties

Desmethoxy Ranolazine-d5 interacts with various enzymes and proteins. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The quantitatively most important metabolic pathways for this compound are catalyzed by enzymes of the CYP3A family, followed by CYP2D6 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes . This action is believed to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current in ventricular myocardial cells, reducing intracellular calcium overload and associated diastolic contractile dysfunction . This mechanism is thought to improve the efficiency of the failing heart by switching substrate utilization from fatty acids to glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s oral plasma clearance diminishes with dose, from an average of 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily . This indicates that the compound’s stability and degradation may vary depending on the dosage and duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is extensively metabolized by CYP3A enzymes and, to a lesser extent, by CYP2D6 . These interactions could potentially affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-GGXSZSEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

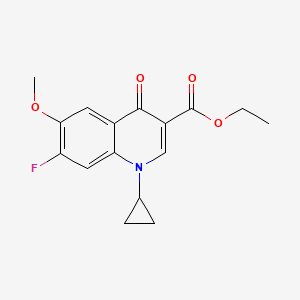

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

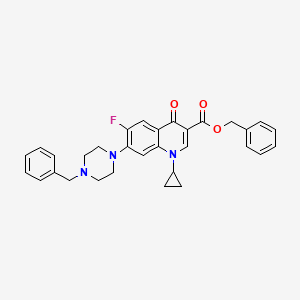

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)